Molybdenum disilicide

Übersicht

Beschreibung

Molybdenum disilicide (MoSi2) is an intermetallic compound, a silicide of molybdenum. It is a refractory ceramic primarily used in heating elements . It has a moderate density, a melting point of 2030 °C, and is electrically conductive . At high temperatures, it forms a passivation layer of silicon dioxide, protecting it from further oxidation .

Synthesis Analysis

Molybdenum disilicide is usually made by sintering . Plasma spraying can be used for producing its dense monolithic and composite forms . Material produced this way may contain a proportion of β-MoSi2 due to its rapid cooling . Molybdenum disilicide powder prepared by magnesiothermic synthesis has been used for sintering .Molecular Structure Analysis

MoSi2 is a gray metallic-looking material with a tetragonal crystal structure (alpha-modification); its beta-modification is hexagonal and unstable . The lattice parameters are a = 0.3205 nm and c = 0.7845 nm .Chemical Reactions Analysis

The chemical reactivity of molybdenum disilicide with oxygen indicates that various molybdenum compounds and silica are formed, depending on oxygen pressures . The high oxidation resistance of MoSi2 is due to the formation of a protective surface silicon oxide film, which prevents oxygen indiffusion and further oxidation .Physical And Chemical Properties Analysis

MoSi2 has a moderate density, a melting point of 2030 °C, and is electrically conductive . It is insoluble in most acids but soluble in nitric acid and hydrofluoric acid . While MoSi2 has excellent resistance to oxidation and high Young’s modulus at temperatures above 1000 °C, it is brittle at lower temperatures . Also, at above 1200 °C it loses creep resistance .Wissenschaftliche Forschungsanwendungen

Superconducting Single Photon Detectors

Molybdenum Silicide is used in the creation of Superconducting Nanostrip Single Photon Detectors (SNSPDs). These detectors have emerged as the highest performing single-photon detectors due to near-unity efficiency in the near-infrared band, high count rate (above 100 MHz), dark count rates (DCR) lower than 10^−1 cps, and low timing jitter (3 ps) .

Siliconizing and Boron-Siliconizing Processes

Molybdenum Silicide is used in the siliconizing and boron-siliconizing processes of molybdenum-based alloys in a closed reaction space in an environment of chlorine and fluorine at reduced pressure .

Turbine Airfoils

Molybdenum Silicide-based materials are projected to be used in turbine airfoils .

Combustion Chamber Components

Molybdenum Silicide-based materials are also projected to be used in combustion chamber components in oxidizing environments .

Missile Nozzles

Another application of Molybdenum Silicide-based materials is in missile nozzles .

Molten Metal Lances

Molybdenum Silicide-based materials can be used in molten metal lances .

Industrial Gas Burners

Industrial gas burners are another application of Molybdenum Silicide-based materials .

Diesel Engine Glow Plugs

Molybdenum Silicide-based materials are projected to be used in diesel engine glow plugs .

Each of these applications leverages the unique properties of Molybdenum Silicide, including its high electrical and thermal conductivity and high-temperature stability . This makes it a versatile material for a wide range of scientific research applications.

Wirkmechanismus

Target of Action

Molybdenum silicide, also known as molybdenum disilicide, is an intermetallic compound primarily used in heating elements due to its high melting point and excellent oxidation resistance . Its primary targets are high-temperature structural applications, particularly in aircraft gas turbine engines .

Mode of Action

Molybdenum silicide operates by providing a high melting point (2030 °C) material with excellent oxidation resistance . At high temperatures, it forms a passivation layer of silicon dioxide, protecting it from further oxidation . Its low electrical resistance, high thermal stability, electron-migration resistance, and excellent diffusion-barrier characteristics make it important for microelectronic applications .

Biochemical Pathways

Its excellent oxidation resistance and thermal stability make it an ideal material for use in high-temperature furnaces .

Pharmacokinetics

Its physical properties, such as high melting point, excellent oxidation resistance, and moderate density, impact its bioavailability in its primary applications .

Result of Action

The primary result of molybdenum silicide’s action is its ability to withstand high temperatures and resist oxidation. This makes it an ideal material for use in heating elements in electric furnaces used in laboratory and production environments in the production of glass, steel, electronics, ceramics, and in the heat treatment of materials .

Action Environment

The action of molybdenum silicide is heavily influenced by environmental factors. Its effectiveness and stability are maximized in high-temperature, oxidizing environments. Its maximum operating temperature must be lowered in atmospheres with low oxygen content due to the breakdown of the passivation layer .

Safety and Hazards

Zukünftige Richtungen

The global molybdenum disilicide industry is poised for substantial growth, with an anticipated valuation of US$ 8.5 billion by 2032, representing a robust CAGR of 7.2% from 2022 to 2032 . This growth trajectory is driven by a shifting preference toward molybdenum disilicide over alternative compounds like polysilicon .

Eigenschaften

InChI |

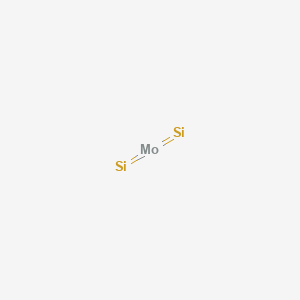

InChI=1S/Mo.2Si | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTPWUNVHCYOSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]=[Mo]=[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark gray crystalline powder; Available as cylinders, lumps, granules, powder, or whiskers; [Hawley] Dark grey odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | Molybdenum disilicide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Molybdenum silicide | |

CAS RN |

12136-78-6 | |

| Record name | Molybdenum silicide (MoSi2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12136-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum silicide (MoSi2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012136786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum silicide (MoSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of Molybdenum disilicide?

A1: Molybdenum disilicide has the molecular formula MoSi2 and a molecular weight of 152.11 g/mol.

Q2: What is the crystal structure of MoSi2?

A2: MoSi2 primarily exists in two crystal structures: a tetragonal α-MoSi2 phase and a hexagonal β-MoSi2 phase. The α-MoSi2 phase is more thermodynamically stable at lower temperatures. []

Q3: What spectroscopic techniques are used to characterize MoSi2?

A3: Electron energy-loss spectroscopy (EELS) is a valuable tool to analyze the electronic structure of MoSi2 thin films. EELS studies have revealed interband transitions related to metal d bands and Mo(4d)-Si(3p) levels, providing insights into the bonding nature during silicidation. [] X-ray diffraction (XRD) is also commonly employed for phase identification and analysis of MoSi2. [][33]

Q4: What is the significance of the brittle-to-ductile transition temperature in MoSi2?

A4: MoSi2 exhibits a brittle-to-ductile transition around 1000°C. Above this temperature, it demonstrates increased ductility, making it suitable for high-temperature structural applications. []

Q5: How does the addition of aluminum oxide affect the properties of MoSi2?

A5: Combining MoSi2 with aluminum oxide (Al2O3) yields a ceramic composite with enhanced thermal shock resistance and high-temperature strength compared to pure MoSi2. This improvement arises from the synergistic effects of both materials. []

Q6: What is the role of a protective silica layer in the oxidation resistance of MoSi2?

A6: At high temperatures, MoSi2 forms a protective silica (SiO2) layer on its surface upon exposure to oxygen. This layer acts as a barrier, effectively hindering further oxidation and contributing to its remarkable oxidation resistance. [][30][41]

Q7: What are the limitations of using MoSi2 in high-temperature applications?

A7: Despite its high melting point and oxidation resistance, MoSi2 suffers from limitations such as low-temperature brittleness, creep at high temperatures, and susceptibility to "pest" degradation in certain environments. [][36][43]

Q8: How does the addition of tantalum affect the fracture toughness of MoSi2?

A8: Incorporating ductile tantalum (Ta) reinforcements into a MoSi2 matrix via plasma spraying significantly improves its room-temperature fracture toughness. Studies show a 50% increase for unreinforced plasma-sprayed MoSi2 and even greater improvements with Ta additions. The mechanisms behind this enhancement include crack bridging, crack deflection, and crack blunting, leading to R-curve behavior. []

Q9: What are some common methods for producing MoSi2?

A9: MoSi2 can be produced through various techniques, including:

- Direct reaction of molybdenum and silicon: This method involves heating a mixture of molybdenum and silicon powders to high temperatures. []

- Mechanical alloying: This process utilizes high-energy ball milling to synthesize MoSi2 powder from elemental powders. []

- Plasma spraying: This versatile technique deposits MoSi2 coatings or builds near-net-shaped components by feeding MoSi2 powder into a plasma jet. [][10][36][37]

- Reactive vapor infiltration: This method involves diffusing silicon vapor into a porous molybdenum preform at high temperatures, leading to the in-situ formation of MoSi2. [][34]

Q10: How does the particle size of MoSi2 powder affect its properties and applications?

A10: The particle size of MoSi2 powder significantly impacts its sintering behavior, affecting the final density and microstructure of sintered parts. Fine MoSi2 powders are desirable for applications requiring high density and fine-grained microstructures, such as heating elements. []

Q11: What are the applications of MoSi2 as a coating material?

A11: MoSi2 coatings offer exceptional oxidation and wear resistance at high temperatures, making them suitable for protecting various substrates, such as:

- High-temperature furnace components: MoSi2 coatings safeguard heating elements, furnace linings, and other components from oxidation and corrosion. []

- Turbine blades: MoSi2 coatings shield turbine blades from extreme temperatures and oxidative environments encountered in gas turbines and aerospace applications. [][36]

- Metal cutting tools: MoSi2 coatings enhance the wear resistance and lifespan of cutting tools used in machining operations involving high temperatures and abrasive materials. []

Q12: How does the presence of silicon nitride impact the pest resistance of MoSi2 materials?

A12: Incorporating silicon nitride (Si3N4) into MoSi2 compositions enhances their resistance to "pest" degradation, a phenomenon causing catastrophic disintegration at intermediate temperatures (400-800 °C) in specific environments. This improvement allows MoSi2 to be used in a wider range of high-temperature structural applications. []

Q13: How does the addition of reinforcements like SiC and ZrO2 affect the mechanical properties of MoSi2?

A13: Reinforcing MoSi2 with ceramic particles such as silicon carbide (SiC) and zirconia (ZrO2) improves its high-temperature strength, creep resistance, and fracture toughness. These reinforcements hinder crack propagation and enhance load transfer capabilities. [][8][23][28][33]

Q14: What are the benefits of using plasma spraying to produce MoSi2 composites?

A14: Plasma spraying offers several advantages for manufacturing MoSi2 composites, including:

- Flexibility in composition and microstructure: Plasma spraying allows for tailoring the composite's properties by controlling the type, size, and distribution of reinforcement phases. []

- Near-net-shape fabrication: This technique enables the production of complex-shaped components with minimal post-processing requirements. []

- Improved bonding: The high-energy plasma jet promotes strong interfacial bonding between the MoSi2 matrix and reinforcement phases. []

Q15: Can MoSi2 be used to reinforce other ceramic matrices?

A15: Yes, MoSi2 can act as a reinforcement phase in other ceramic matrices, such as mullite. Studies on mullite-matrix composites reinforced with MoSi2 particles show promising results, including improved strength and toughness compared to monolithic mullite. This enhancement is attributed to the reinforcing effect of MoSi2 and its ability to promote self-healing during oxidation. []

Q16: What are the challenges in processing MoSi2 composites?

A16: Processing MoSi2 composites presents challenges, including:

- Controlling interfacial reactions: At high processing temperatures, unwanted reactions can occur between the MoSi2 matrix and reinforcement phases, degrading the composite's properties. []

- Achieving uniform reinforcement distribution: Ensuring a homogeneous distribution of reinforcement phases throughout the MoSi2 matrix is crucial for optimizing mechanical properties. []

- Mitigating residual stresses: Processing-induced residual stresses can negatively impact the composite's performance and need careful management. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.